molecular formula C12H7F3O3 B1298721 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde CAS No. 306936-00-5

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde

Cat. No.: B1298721
CAS No.: 306936-00-5
M. Wt: 256.18 g/mol
InChI Key: UTGWIIGCXFJJHZ-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde is an organic compound with the molecular formula C12H7O3F3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring bearing an aldehyde group.

Scientific Research Applications

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde has several applications in scientific research:

Future Directions

The future directions for “5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde” could involve further exploration of its antimicrobial properties and potential applications in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid
  • 5-[2-(Trifluoromethoxy)phenyl]-2-furanmethanol
  • 2-(Trifluoromethoxy)benzaldehyde

Uniqueness

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde is unique due to the presence of both the trifluoromethoxy group and the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(7-16)17-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGWIIGCXFJJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352257
Record name 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-00-5
Record name 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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